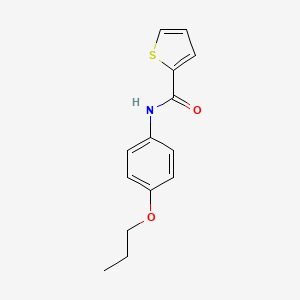

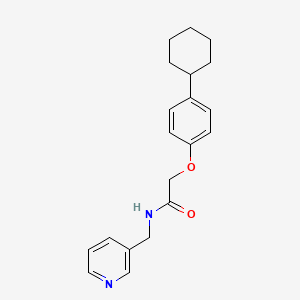

![molecular formula C17H15NO5 B4403231 3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl acetate](/img/structure/B4403231.png)

3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl acetate

Vue d'ensemble

Description

3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl acetate, also known as DBCO-PEG4-PA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. DBCO-PEG4-PA is a bifunctional molecule that contains both a reactive azide group and a biotin group, making it a useful tool for a variety of scientific applications.

Mécanisme D'action

The mechanism of action of 3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl acetate is based on its ability to react with azide-containing molecules via CuAAC chemistry. This reaction forms a stable triazole linkage between the two molecules, allowing for the formation of a covalent bond. The biotin group on this compound allows for easy isolation of the conjugated molecule using streptavidin-coated beads.

Biochemical and Physiological Effects:

This compound does not have any known biochemical or physiological effects on its own. Its effects are solely based on its ability to react with other molecules via CuAAC chemistry.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of using 3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl acetate in lab experiments is its versatility. It can be easily conjugated with a variety of biomolecules, making it useful for a wide range of applications. Additionally, the biotin group on this compound allows for easy isolation of the conjugated molecule using streptavidin-coated beads.

One limitation of using this compound is that it requires the use of CuAAC chemistry, which can be time-consuming and may require specialized equipment. Additionally, this compound is relatively expensive compared to other bioconjugation reagents.

Orientations Futures

There are several future directions for the use of 3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl acetate in scientific research. One potential application is in the field of drug delivery. This compound could be conjugated with a drug molecule and delivered to a specific target using a targeting molecule such as an antibody.

Another potential application is in the field of diagnostics. This compound could be conjugated with a fluorescent or radioactive molecule and used to detect specific biomolecules in a sample.

Finally, this compound could be used in the development of new materials. Its ability to easily conjugate with other molecules could be used to create new materials with unique properties.

In conclusion, this compound is a versatile and useful tool for scientific research. Its ability to easily conjugate with other molecules makes it useful for a wide range of applications, and its biotin group allows for easy isolation of the conjugated molecule. While there are some limitations to its use, the potential future applications of this compound make it an exciting area of research.

Applications De Recherche Scientifique

3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl acetate has a wide range of applications in scientific research. One of the most common uses of this compound is in the field of bioconjugation. The reactive azide group on this compound can be easily conjugated with a variety of biomolecules, including proteins, peptides, and nucleic acids, using copper-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry. The biotin group on this compound can then be used to isolate the conjugated biomolecule using streptavidin-coated beads.

Propriétés

IUPAC Name |

[3-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)phenyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO5/c1-11(19)23-14-4-2-3-12(9-14)17(20)18-13-5-6-15-16(10-13)22-8-7-21-15/h2-6,9-10H,7-8H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHFRXZSVBKUJAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCCO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

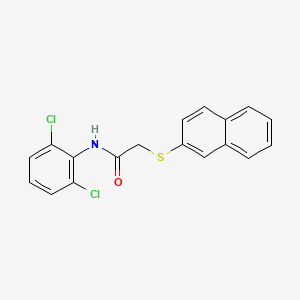

![N-4-biphenylyl-2-[2-(methylamino)-2-oxoethoxy]benzamide](/img/structure/B4403158.png)

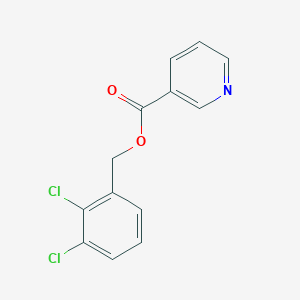

![1-(3-{2-[(2-methyl-8-quinolinyl)oxy]ethoxy}phenyl)ethanone](/img/structure/B4403165.png)

![methyl 2-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}benzoate](/img/structure/B4403169.png)

![3-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl acetate](/img/structure/B4403174.png)

![N-1,3-benzodioxol-5-yl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4403184.png)

![N-[2-(aminocarbonyl)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4403187.png)

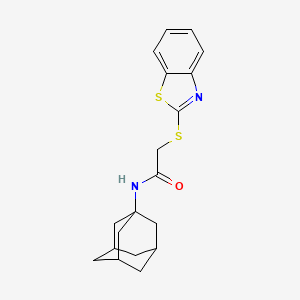

![N-[2-(4-ethyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B4403234.png)

![3-{[(3-chloro-4-methoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4403241.png)

![4-[4-(4-biphenylyloxy)butyl]morpholine hydrochloride](/img/structure/B4403259.png)